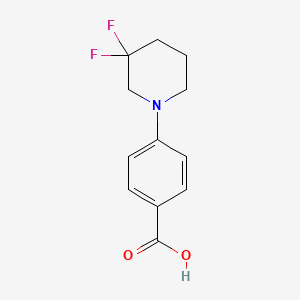

4-(3,3-Difluoropiperidin-1-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(3,3-difluoropiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-12(14)6-1-7-15(8-12)10-4-2-9(3-5-10)11(16)17/h2-5H,1,6-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFRFJMGQDNJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 4-(3,3-Difluoropiperidin-1-yl)benzoic acid typically involves:

Synthesis or procurement of the difluorinated piperidine ring : The 3,3-difluoropiperidine moiety is either synthesized via fluorination of piperidine precursors or introduced through nucleophilic substitution using fluorinated reagents.

Attachment of the piperidine ring to the benzoic acid core : This is generally achieved through nucleophilic aromatic substitution or cross-coupling reactions where the piperidine nitrogen acts as a nucleophile attacking an activated aromatic ring bearing a leaving group.

Functional group transformations : In some routes, ester intermediates are formed and subsequently hydrolyzed to the carboxylic acid.

Detailed Preparation Methods

Synthesis of the Difluoropiperidine Ring

The piperidine ring bearing geminal difluoro substituents at the 3-position is synthesized using fluorinated precursors under standard organic synthesis protocols. This often involves:

Starting from piperidine or substituted piperidines.

Introduction of fluorine atoms using electrophilic fluorinating agents or via deoxyfluorination reactions.

Purification and characterization to confirm difluorination.

This step is critical because the difluoro substitution significantly influences the compound's chemical behavior and biological activity.

Coupling to Benzoic Acid Derivative

The key step is the formation of the bond between the nitrogen of the 3,3-difluoropiperidine and the aromatic ring of benzoic acid. Common methods include:

Chan-Evans-Lam Coupling : This copper-mediated coupling uses arylboronic acids and amines under mild conditions. It is effective for coupling aryl groups bearing carboxylic acid functionalities with amines such as piperidine derivatives. The use of strong bases like DBU in amide solvents improves yields. For example, a similar benzoic acid derivative was synthesized with a 40% isolated yield using this method.

Nucleophilic Aromatic Substitution (SNAr) : If the benzoic acid derivative contains a suitable leaving group (e.g., halogen), nucleophilic substitution by the piperidine nitrogen can be performed under controlled conditions.

Amide Bond Formation via Activation : Activation of the carboxylic acid (e.g., via PyBOP or other coupling agents) followed by reaction with the piperidine amine can yield amide-linked derivatives, although this is less common for direct N-arylation.

Ester Formation and Hydrolysis

In some synthetic routes, the benzoic acid is initially introduced as an ester (e.g., methyl or ethyl ester) to facilitate coupling reactions. After successful attachment of the piperidine moiety, the ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Representative Synthetic Procedure (Literature-Based)

A typical synthesis involves:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Preparation of 3,3-difluoropiperidine | Starting from piperidine, fluorination using electrophilic fluorinating agents under controlled temperature | 3,3-Difluoropiperidine intermediate |

| 2. Coupling with 4-halobenzoic acid or ester | Chan-Evans-Lam coupling using 2-carboxylphenylboronic acid, copper catalyst, DBU base in amide solvent at moderate temperature | Formation of this compound ester or acid |

| 3. Hydrolysis (if ester intermediate) | Acidic or basic hydrolysis (e.g., aqueous NaOH or HCl) | Conversion to free carboxylic acid |

Reaction Conditions and Optimization

Catalyst and Base : Copper catalysts with DBU base provide better conversion rates compared to triethylamine in coupling reactions involving carboxylic acids.

Solvent : Amide-based solvents favor higher yields in coupling reactions.

Temperature : Moderate heating (often 40–60 °C) enhances reaction rates without decomposing sensitive fluorinated intermediates.

Purification : Products are typically purified by crystallization or chromatography. Reverse-phase HPLC is used for final purification in complex cases.

Analytical Characterization

NMR Spectroscopy : Confirms the presence of difluorinated piperidine and benzoic acid moieties.

Mass Spectrometry (MS) : Confirms molecular weight and purity (e.g., m/z consistent with C12H12F3NO2).

IR Spectroscopy : Identifies characteristic carboxylic acid and amine functional groups.

Elemental Analysis : Confirms composition.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Fluorination of Piperidine | Electrophilic fluorinating agents | Controlled temperature, organic solvents | Moderate to high | Critical for gem-difluoro substitution |

| Chan-Evans-Lam Coupling | 2-Carboxylphenylboronic acid, Cu catalyst, DBU | Amide solvent, moderate heat | ~40% isolated yield reported | Effective for N-arylation with carboxylic acid |

| Ester Hydrolysis | Aqueous acid/base | Room temperature to reflux | High | Converts ester to acid form |

| Nucleophilic Aromatic Substitution | Halogenated benzoic acid derivatives, piperidine | Heating, polar aprotic solvents | Variable | Requires activated aromatic ring |

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The fluorine atoms and other substituents on the piperidine ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in the synthesis of more complex fluorinated organic molecules. Its fluorine atoms can enhance the lipophilicity of synthesized compounds, potentially improving their pharmacokinetic properties. The synthesis often involves multi-step processes where 4-(3,3-Difluoropiperidin-1-yl)benzoic acid can be utilized in reactions such as nucleophilic substitutions or coupling reactions to produce derivatives with tailored functionalities.

Biological Research

Targeting Biological Pathways

Research indicates that this compound may interact with various biological targets, including receptors and enzymes. This interaction can influence critical biological pathways and processes, making it a candidate for further investigation in drug development. Preliminary studies suggest that the compound may exhibit antiviral activity and could potentially modulate protein degradation pathways .

Case Studies

- Antiviral Properties : Some derivatives of similar compounds have shown effectiveness against viruses like Ebola and Marburg. These findings indicate potential for this compound in developing antiviral agents.

- Proteasome Activation : Studies suggest that benzoic acid derivatives can enhance proteasomal activity, which is crucial for protein degradation pathways. This mechanism could be beneficial in addressing diseases linked to protein misfolding or aggregation.

Medicinal Chemistry

Therapeutic Potential

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural attributes may allow it to act as a precursor in the development of new drugs targeting specific diseases. Ongoing research aims to elucidate its pharmacological profile and mechanisms of action .

Industrial Applications

Specialty Chemicals Production

The compound finds applications in industrial settings as well. It is used in the production of specialty chemicals that require specific properties imparted by fluorinated compounds. This includes materials with enhanced chemical resistance or specific thermal properties, which are valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-(3,3-Difluoropiperidin-1-yl)benzoic acid exerts its effects is primarily related to its ability to interact with specific molecular targets. The fluorine atoms in the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and processes. This interaction can lead to various effects, depending on the specific target and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Ring Systems : Replacing the piperidine ring with a fluoropyridyl system (as in 4-(5-Fluoropyridin-2-yl)benzoic acid) reduces molecular weight but may decrease conformational flexibility, impacting target selectivity .

Functional Group and Pharmacokinetic Comparisons

Sulfonated and Hydroxylated Derivatives

- Sulfooxy Benzoic Acids : Compounds like 4-(sulfooxy)benzoic acid () feature sulfonic ester groups, which increase polarity and solubility but are prone to enzymatic hydrolysis in vivo. In contrast, the difluoropiperidine group in the target compound enhances metabolic resistance due to fluorine’s inductive effects .

- Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) : This natural antioxidant (CAS: 331-39-5) contains catechol and acrylic acid moieties, making it structurally distinct. While caffeic acid is used in supplements and cosmetics, fluorinated benzoic acids like this compound are optimized for synthetic pharmacology due to improved stability .

Complex Pharmacological Derivatives

- 4-{[(3S)-3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidin-1-yl]methyl}-2-[3-(trifluoromethyl)phenoxy]benzoic acid (): Molecular Weight: 503.47 g/mol, significantly higher than the target compound. Structural Features: Incorporates a trifluoromethylphenoxy group and a pyrimidine-dione system, likely designed for high-affinity enzyme inhibition. However, the increased size may reduce oral bioavailability compared to simpler derivatives like this compound .

Research Findings and Implications

- Metabolic Stability: Fluorine substitution in this compound reduces oxidative metabolism compared to non-fluorinated analogs, as evidenced by studies on similar fluorinated piperidines .

- Binding Affinity : Computational modeling suggests that the difluoropiperidine moiety induces a chair conformation, enhancing hydrophobic interactions with protein targets like kinases .

Biological Activity

4-(3,3-Difluoropiperidin-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid moiety substituted with a 3,3-difluoropiperidine group. This structural modification is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antiviral Activity : Some derivatives have shown effectiveness against viruses like Ebola and Marburg, indicating potential for further development as antiviral agents .

- Proteasome and Cathepsin Activation : Studies suggest that benzoic acid derivatives can enhance proteasomal activity and activate cathepsins B and L, which are crucial for protein degradation pathways .

- Antimicrobial Properties : Compounds in this class have been evaluated for their antibacterial and antifungal activities, demonstrating significant effects against various pathogens .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Viral Entry : Similar compounds have been reported to inhibit the entry of filoviruses into host cells by targeting specific viral proteins .

- Modulation of Protein Degradation Pathways : The activation of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) suggests that this compound could play a role in enhancing cellular proteostasis, particularly in aging cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of Ebola virus entry | |

| Proteasome Activation | Enhanced chymotrypsin-like activity | |

| Antimicrobial | Significant effects against bacterial pathogens |

Case Study: Antiviral Efficacy

In a study evaluating the antiviral properties of various benzoic acid derivatives, this compound was tested against pseudoviruses simulating Ebola and Marburg infections. The compound demonstrated an EC50 value below 10 µM, indicating potent antiviral activity. Further optimization may enhance its therapeutic potential against these deadly viruses .

Case Study: Proteostasis Modulation

A detailed investigation into the effects of benzoic acid derivatives on human foreskin fibroblasts revealed that this compound significantly increased the activity of cathepsins B and L. This modulation was linked to improved protein degradation processes, which are often impaired in aging cells. The study highlighted the compound's potential as a therapeutic agent for age-related diseases .

Q & A

Q. What are the recommended synthetic routes for 4-(3,3-Difluoropiperidin-1-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a substituted piperidine derivative (e.g., 3,3-difluoropiperidine) with a benzoic acid precursor via nucleophilic substitution or Buchwald-Hartwig amination. Key parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Yield optimization requires monitoring reaction time and purification via recrystallization or column chromatography. Characterization by -NMR and HPLC ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- -NMR and -NMR : To confirm the presence of difluoropiperidine and benzoic acid moieties.

- FT-IR : Identifies carboxylic acid (-COOH) and C-F stretching vibrations (1000–1300 cm).

- HPLC-MS : Validates molecular weight and purity (>95% by area normalization).

- X-ray crystallography (if crystalline): Resolves stereochemistry and crystal packing effects .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

- Methodological Answer : The carboxylic acid group confers pH-dependent solubility: poorly soluble in water at neutral pH but soluble in polar aprotic solvents (e.g., DMSO). For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (pH 7.4). Precipitation risks at >1% DMSO require empirical validation. Use dynamic light scattering (DLS) to monitor aggregation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response curves : Test a broad concentration range (nM to mM) to differentiate target-specific vs. off-target effects.

- Assay controls : Include positive/negative controls (e.g., ciprofloxacin for antimicrobial assays) and counter-screens (e.g., cytotoxicity in HEK293 cells).

- Structure-activity relationship (SAR) : Compare analogues (e.g., fluoropiperidine vs. piperazine derivatives) to isolate pharmacophores .

Q. How can computational modeling predict the compound’s binding affinity to target enzymes (e.g., kinases or proteases)?

- Methodological Answer :

- Docking simulations : Use software like AutoDock Vina with PDB structures of target enzymes. Focus on fluorine’s electronegativity and steric effects from the difluoropiperidine ring.

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode retention.

- Free energy calculations : Apply MM/GBSA to quantify binding energy contributions of key residues .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress.

- Design of experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading).

- Quality control (QC) : Standardize HPLC retention time and -NMR chemical shifts across batches .

Q. How does fluorination at the piperidine 3,3-position influence metabolic stability in pharmacokinetic studies?

- Methodological Answer :

- In vitro microsomal assays : Compare metabolic half-life () with non-fluorinated analogues using liver microsomes (human/rat).

- CYP450 inhibition screening : Assess interactions via fluorometric assays (e.g., CYP3A4).

- Stability in plasma : Quantify degradation via LC-MS/MS over 24 hours. Fluorination typically reduces oxidative metabolism by cytochrome P450 enzymes .

Data Analysis and Interpretation

Q. How to address discrepancies in logP values reported by different computational tools?

- Methodological Answer :

- Experimental validation : Measure logP via shake-flask method (octanol/water partition) and compare with predictions (e.g., ChemAxon, MarvinSuite).

- Consensus modeling : Average results from multiple algorithms (e.g., XLogP3, AlogPs).

- Fragment contribution analysis : Identify if fluorine or piperidine groups cause outliers .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC.

- ANOVA with post-hoc tests : Compare means across concentrations (e.g., Tukey’s HSD).

- Principal component analysis (PCA) : Correlate cytotoxicity with physicochemical descriptors (e.g., logP, polar surface area) .

Advanced Applications

Q. How to design derivatives of this compound for enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Lipinski’s Rule of Five : Ensure molecular weight <500 Da and logP ~2–3.

- Prodrug strategies : Esterify the carboxylic acid to improve lipophilicity.

- P-glycoprotein (P-gp) efflux assays : Use MDCK-MDR1 cells to assess BBB transport potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.